N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide
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Overview
Description
N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide is a synthetic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of both sulfonamide and acetamide functional groups in its structure contributes to its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide typically involves the following steps:
Formation of the sulfonamide intermediate: The reaction begins with the sulfonation of 4-aminophenyl with 4-ethoxyphenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This forms the sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the acetamide carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide or acetamide derivatives.
Scientific Research Applications
N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide involves several molecular targets and pathways:
Inhibition of dihydrofolate reductase (DHFR): This enzyme is crucial for DNA synthesis, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Binding to β-Tubulin: Disruption of microtubule assembly, which is essential for cell division.
Inhibition of carbonic anhydrase (CA): This enzyme is involved in pH regulation and its inhibition can lead to reduced tumor growth.
Comparison with Similar Compounds
N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide can be compared with other sulfonamide derivatives:
N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its antimicrobial activity.
N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide: Exhibits similar antimicrobial and anticancer properties.
N-[4-[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide: Known for its anti-inflammatory and analgesic activities.
This compound stands out due to its unique combination of sulfonamide and acetamide functional groups, which contribute to its diverse pharmacological activities.
Properties
Molecular Formula |
C21H27N3O4S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[4-[4-(4-ethoxyanilino)piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H27N3O4S/c1-3-28-20-8-4-18(5-9-20)23-19-12-14-24(15-13-19)29(26,27)21-10-6-17(7-11-21)22-16(2)25/h4-11,19,23H,3,12-15H2,1-2H3,(H,22,25) |
InChI Key |
YENJLAOZXBWMBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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